molecular formula C14H11ClINO B3155601 N-[(3-chlorophenyl)methyl]-3-iodobenzamide CAS No. 805270-44-4

N-[(3-chlorophenyl)methyl]-3-iodobenzamide

Cat. No.: B3155601
CAS No.: 805270-44-4
M. Wt: 371.6 g/mol
InChI Key: UKIPUAUBAUTXJI-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) and Iodobenzamide Chemistry Research

The benzamide moiety is a cornerstone in medicinal chemistry and materials science, recognized for its versatile ability to interact with a wide array of biological targets. The introduction of a halogen atom, such as iodine, to the benzamide ring can significantly modify the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological activity and pharmacological profile. chemimpex.com Historically, research on benzamide scaffolds dates back to the 19th century, with significant advancements in the 20th century driven by the pharmaceutical industry's discovery of their diverse biological activities.

Iodinated benzamides, in particular, have carved a niche in research, serving as crucial intermediates in the synthesis of bioactive molecules and as valuable tools in diagnostic applications. chemimpex.com For instance, derivatives of iodobenzamide are investigated for their use in imaging techniques like Single Photon Emission Computed Tomography (SPECT) to study neurological disorders. chemimpex.com The synthesis of iodobenzamide derivatives is an active area of research, with various methods being developed to introduce iodine into the benzamide structure efficiently. chemimpex.com

Significance of the N-[(3-chlorophenyl)methyl]-3-iodobenzamide Scaffold for Advanced Chemical and Biological Investigations

The this compound scaffold integrates three key structural features that underpin its potential for significant scientific inquiry: the benzamide linker, a 3-iodo substituent on the benzoyl ring, and a 3-chlorobenzyl group attached to the amide nitrogen.

The N-benzyl group is a common feature in many biologically active compounds and can influence the molecule's conformational flexibility and interactions with target proteins. researchgate.netguidechem.com The presence of a chlorine atom on the benzyl (B1604629) ring can further modulate the compound's properties. Halogenated aromatic compounds are of great interest due to the ability of halogens to alter electronic properties, reactivity, and bioavailability.

The 3-iodo substituent on the benzamide ring offers several advantages. It can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and self-assembly. Furthermore, the iodine atom provides a site for radiolabeling, making this scaffold a potential candidate for the development of new imaging agents.

The combination of these features in this compound suggests a wide range of potential applications. Its derivatives could be explored as novel therapeutic agents, with possible activities including anti-cancer, anti-inflammatory, or anti-viral effects, areas where substituted benzamides have previously shown promise. chemimpex.comnih.gov

Overview of Key Research Areas and Methodological Approaches for the Compound

Given the novelty of this compound, dedicated research on this specific molecule is in its nascent stages. However, based on the known chemistry of its constituent parts, several key research areas and methodological approaches can be anticipated:

Synthesis and Characterization: The primary research direction will involve the development of efficient and scalable synthetic routes to this compound and its derivatives. A common approach would be the coupling of 3-iodobenzoyl chloride with (3-chlorophenyl)methanamine. mdpi.com Characterization would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compounds. mdpi.com

Structural Analysis: X-ray crystallography will be a crucial technique to determine the precise three-dimensional structure of the molecule. This will provide valuable insights into its conformation, intramolecular interactions, and crystal packing. The data obtained from crystallographic studies, such as bond lengths and angles, are essential for understanding the molecule's properties and for computational modeling studies.

Table 1: Predicted Molecular Structure Parameters for this compound

ParameterPredicted Value
Molecular FormulaC₁₄H₁₁ClINO
Molecular Weight387.61 g/mol
C-N Bond Length (amide)~1.33 Å
C=O Bond Length~1.23 Å
C-I Bond Length~2.10 Å
C-Cl Bond Length~1.74 Å
Dihedral Angle (Benzoyl ring - Amide plane)Variable
Dihedral Angle (Amide plane - Benzyl ring)Variable

Note: These are predicted values based on similar reported structures and require experimental verification.

Biological Evaluation: A significant area of research will be the investigation of the biological activities of this compound and its analogs. This would involve screening the compounds against a variety of biological targets, such as enzymes and receptors implicated in different diseases. For example, based on the activities of related benzamides, it could be evaluated for its potential as an anti-HBV agent or for its inhibitory effects on other viral or cellular targets. nih.gov

Medicinal Chemistry and Drug Design: Should initial biological screenings yield promising results, further research will focus on structure-activity relationship (SAR) studies. This involves synthesizing a library of derivatives with modifications to different parts of the scaffold to optimize potency, selectivity, and pharmacokinetic properties. The 3-iodo position could be particularly useful for introducing radiolabels for imaging applications. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClINO/c15-12-5-1-3-10(7-12)9-17-14(18)11-4-2-6-13(16)8-11/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIPUAUBAUTXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies

Pioneering Synthetic Routes for N-[(3-chlorophenyl)methyl]-3-iodobenzamide

Early and conventional methods for synthesizing N-substituted benzamides like this compound have traditionally relied on robust, multistep procedures. These foundational techniques are characterized by their reliability, though they often involve stoichiometric quantities of activating reagents.

The most common strategy for forming the amide linkage is the condensation reaction between a carboxylic acid and an amine. ucl.ac.uk This typically requires the "activation" of the carboxylic acid component, 3-iodobenzoic acid, to make it more susceptible to nucleophilic attack by the amine, (3-chlorophenyl)methanamine.

A primary method involves converting the carboxylic acid into a more reactive acyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.uk The resulting 3-iodobenzoyl chloride is then reacted with (3-chlorophenyl)methanamine, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

Alternatively, peptide coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid and amine. ucl.ac.uk These reagents effectively remove a molecule of water to form the amide bond. ucl.ac.uk While effective, these methods are known for generating significant amounts of stoichiometric byproducts. ucl.ac.uk

Table 1: Conventional Amide Synthesis Approaches

MethodActivating ReagentKey FeaturesByproduct Profile
Acyl Chloride FormationThionyl Chloride (SOCl₂), Oxalyl ChlorideHighly reactive intermediate; robust and widely used. ucl.ac.ukGenerates acidic (HCl) and gaseous (SO₂, CO, CO₂) byproducts.
Carbodiimide CouplingEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Milder conditions than acyl chlorides; often used with additives like DMAP. acs.orgProduces urea-based byproducts that require removal. ucl.ac.uk
Phosphonium/Uronium CouplingHATU, T3P (n-propylphosphonic acid anhydride)High efficiency and fast reaction rates. ucl.ac.ukHigh molecular weight byproducts. ucl.ac.uk

Directed ortho-metalation (DoM) offers a powerful and regioselective strategy for functionalizing aromatic rings. baranlab.org This technique relies on a Directed Metalation Group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific, adjacent position on the ring. baranlab.orgnih.gov The resulting organometallic intermediate can then be trapped by an electrophile.

In the context of synthesizing this compound, DoM could be hypothetically applied in several ways. One strategic approach would involve starting with N-[(3-chlorophenyl)methyl]benzamide. The secondary amide functional group can act as a DMG, directing lithiation to the ortho position of the benzoyl ring. However, to achieve the meta-substitution pattern of the iodo group, a precursor with a pre-existing substituent or a different directing group would be necessary.

A more direct application involves the synthesis of the 3-iodobenzoic acid precursor itself. Starting with a benzoic acid derivative bearing a powerful DMG like an O-carbamate, metalation can be directed to the desired position, followed by quenching with an iodine source (e.g., I₂ or 1,2-diiodoethane) to install the iodine atom with high regioselectivity. nih.gov This functionalized acid can then be coupled with (3-chlorophenyl)methanamine using conventional or modern methods.

Development of Novel Synthetic Methodologies

Recent advancements in organic synthesis have focused on developing more efficient, atom-economical, and sustainable methods for amide bond formation, minimizing waste and avoiding harsh reagents.

Transition-metal catalysis has introduced transformative methods for constructing C-N bonds. These approaches offer alternatives to classical condensation reactions and often proceed under milder conditions.

One such strategy is the oxidative amidation of aldehydes, which couples an aldehyde with an amine directly. For the synthesis of this compound, this would involve the reaction of 3-iodobenzaldehyde (B1295965) with (3-chlorophenyl)methanamine. Research has shown that copper-based metal-organic frameworks (MOFs) can effectively catalyze this type of transformation in the presence of an oxidant like tert-butylhydroperoxide (TBHP). nih.gov Other metals, including palladium and silver, have also been utilized in catalytic amidation and related C-N bond-forming reactions. researchgate.net For example, palladium catalysts can be used for the direct alkenylation of certain substrates, demonstrating their versatility in C-C and C-N bond formations. researchgate.net

Table 2: Examples of Catalytic Amide Synthesis

Catalytic SystemReactantsKey AdvantageReference Example
Copper-MOF / TBHPAldehyde + AmineDirect conversion avoiding carboxylic acid activation.Synthesis of N-benzylbenzamide from benzaldehyde. nih.gov
Palladium / LigandAryl Halide + Amine + COAminocarbonylation to build the amide in one step.General palladium-catalyzed C-N coupling reactions. nih.gov
Silver / OxidantBenzylic C-H + SulfonamideDirect functionalization of C-H bonds.Synthesis of N-benzyl sulfonamides. researchgate.net

Cascade reactions, where a sequence of intramolecular or intermolecular transformations occurs in a single pot, provide a highly efficient route to complex molecules from simple precursors. rsc.org A potential cascade approach to this compound could involve a palladium-catalyzed process where a 1,2-dihaloarene is sequentially coupled with a urea (B33335) or amine derivative to build a heterocyclic scaffold in one operation. nih.gov While not forming the target molecule directly, this principle of sequential, catalyst-mediated bond formation is central to modern synthesis.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, embody the principles of atom economy and procedural simplicity. researchgate.net While classic MCRs like the Ugi reaction might not directly yield the target structure, variations and novel MCRs are constantly being developed. A three-component reaction involving a cyclic ketone, an arylamine, and a malonate derivative has been shown to produce complex indole (B1671886) structures through a cooperative enamine-Brønsted acid catalysis mechanism, highlighting the power of MCRs in generating molecular complexity efficiently. nih.gov

In line with the principles of green chemistry, several sustainable techniques have been applied to amide synthesis to reduce environmental impact. researchgate.netrsc.org

Biocatalysis : Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have been successfully used as catalysts for the direct amidation of carboxylic acids and amines. nih.gov This method operates under mild conditions, often in greener solvents, and avoids the need for chemical activating agents, generating water as the only byproduct. nih.gov

Solvent-Free and Alternative Catalysts : The use of boric acid as a mild, inexpensive, and environmentally benign catalyst for amidation has proven effective. researchgate.net These reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net

Alternative Energy Sources : Microwave irradiation is another green tool used to accelerate organic reactions. mdpi.com For amide synthesis, it can significantly reduce reaction times and energy consumption compared to conventional heating.

Electrosynthesis : The use of electricity to drive chemical reactions is a burgeoning field in green chemistry. Electrosynthesis offers a way to form amide bonds without the need for chemical oxidants or reductants, providing a sustainable pathway for amide preparation. rsc.org

Table 3: Green and Sustainable Amidation Methods

TechniqueCatalyst/MediatorSolvent/ConditionsSustainability Advantage
Enzymatic SynthesisLipase (e.g., CALB)Organic solvents or solvent-free. nih.govBiodegradable catalyst, mild conditions, high selectivity.
Boric Acid CatalysisBoric Acid (H₃BO₃)Solvent-free or high-boiling solvent. researchgate.netresearchgate.netLow-cost, low-toxicity catalyst, minimal waste.
Microwave-Assisted SynthesisNone or CatalystSolvent-free or minimal solvent. mdpi.comRapid heating, reduced reaction times, energy efficiency.
ElectrosynthesisElectrode/ElectrolyteVariousAvoids chemical reagents, uses clean energy. rsc.org

Mechanistic Studies of Synthetic Transformations

Understanding the underlying mechanisms of the synthetic routes to this compound is crucial for optimizing reaction conditions and predicting the formation of byproducts. The primary method for synthesizing this compound involves the formation of an amide bond between 3-iodobenzoyl chloride and (3-chlorophenyl)methanamine.

The formation of the amide bond in this compound typically proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the primary amine, (3-chlorophenyl)methanamine, on the electrophilic carbonyl carbon of the acyl chloride, 3-iodobenzoyl chloride. frontiersin.org This initial attack forms a tetrahedral intermediate. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct that is formed. researchgate.net

The general pathway can be outlined as follows:

Activation of the Carboxylic Acid (if starting from 3-iodobenzoic acid): If the synthesis begins with 3-iodobenzoic acid, it must first be converted to a more reactive acylating agent, such as 3-iodobenzoyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of (3-chlorophenyl)methanamine attacks the carbonyl carbon of 3-iodobenzoyl chloride.

Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen atom has a positive charge.

Proton Transfer and Elimination: A proton is transferred from the nitrogen to a base, and the carbonyl double bond is reformed with the concurrent elimination of the chloride leaving group.

Final Product Formation: The resulting product is the stable amide, this compound.

The key intermediate in this reaction is the tetrahedral intermediate. The stability and reactivity of this intermediate are influenced by the electronic and steric properties of the substituents on both the benzoyl and benzyl (B1604629) moieties. The transition state leading to the formation of this intermediate is the rate-determining step of the reaction.

The presence of the electron-withdrawing iodine atom on the benzoyl ring can slightly increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack. Conversely, the chlorine atom on the benzyl ring, also being electron-withdrawing, can slightly decrease the nucleophilicity of the amine, although this effect is transmitted through a methylene (B1212753) spacer.

Computational studies on similar benzamide (B126) formations can provide insights into the energetics of the transition states and intermediates, although specific studies on this compound are not widely reported.

Derivatization and Analog Synthesis for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, systematic modifications of its core structure are undertaken. These modifications aim to probe the importance of different structural features for its biological activity.

The central amide bond is a key structural feature. Modifications in this region can significantly impact the compound's properties.

ModificationRationalePotential Impact
N-Methylation To investigate the role of the amide N-H as a hydrogen bond donor. acs.orgMay alter binding affinity and metabolic stability.
Thioamide Formation To explore the effect of replacing the carbonyl oxygen with sulfur.Can change electronic properties and hydrogen bonding capacity.
Reverse Amide To alter the directionality of the amide bond.Can significantly change the three-dimensional shape and binding interactions.

The nature and position of substituents on the two aromatic rings are critical determinants of activity. SAR studies on other benzamide series have shown that even small changes can lead to significant differences in potency and selectivity. researchgate.netresearchgate.net

Table 1: Hypothetical SAR based on related benzamide studies

PositionSubstituentPredicted Effect on ActivityRationale
3-position of benzoyl ring-I (Iodine)Potentially crucial for activity, may act as a halogen bond donor.Halogen bonding is a known interaction in ligand-protein binding.
3-position of benzoyl ring-F, -Cl, -BrGradual change in size and electronegativity could fine-tune activity.To probe the optimal halogen for interaction.
3-position of benzoyl ring-CH₃, -OCH₃Introduction of electron-donating groups could decrease activity if an electron-poor ring is preferred.To explore electronic requirements.
3-position of benzyl ring-Cl (Chlorine)May contribute to hydrophobic interactions or influence the conformation of the benzyl group.To understand the role of this substituent in binding.
3-position of benzyl ring-F, -Br, -CH₃Varying the substituent could modulate lipophilicity and steric fit.To optimize interactions in the binding pocket.
Other positions on ringsVarious groupsCould identify new points of interaction or steric hindrance.To explore the broader chemical space.

Isosteric and bioisosteric replacements are a powerful strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while retaining or enhancing its biological activity.

Table 2: Potential Isosteric and Bioisosteric Replacements

Original MoietyReplacementRationale
Amide Bond 1,2,3-TriazoleTo replace the hydrolytically labile amide bond with a more stable isostere, altering the hydrogen bonding pattern.
Amide Bond OxadiazoleTo act as a rigid and metabolically stable amide surrogate.
Phenyl Ring Pyridine, ThiopheneTo introduce heteroatoms that can alter electronic distribution, solubility, and potential for hydrogen bonding.
Chlorine Atom Trifluoromethyl (-CF₃)To replace the chloro group with a bioisostere that is a strong electron-withdrawing group and can participate in different interactions.
Iodine Atom Other Halogens, AcetyleneTo modulate the size, electronic properties, and potential for halogen bonding of this position.

Structural Characterization and Advanced Spectroscopic Analysis

Solid-State Structural Elucidation

The arrangement of molecules in the solid state provides critical insights into their intrinsic conformational preferences and the intermolecular forces that govern their self-assembly into a crystalline lattice.

While a specific single-crystal X-ray diffraction study for N-[(3-chlorophenyl)methyl]-3-iodobenzamide is not publicly documented in the reviewed literature, extensive crystallographic data exists for closely related N-benzylbenzamide and benzanilide (B160483) analogues. This information allows for a predictive analysis of its likely solid-state structure.

A pertinent analogue is N-(3-chlorophenyl)-3-methylbenzamide, whose structure has been determined as a hemihydrate. nih.gov This compound crystallizes in the monoclinic space group P21/c. nih.gov In this structure, the amide linkage adopts an anti conformation with respect to the N-H and C=O bonds. nih.gov The two aromatic rings are significantly twisted relative to each other, with a dihedral angle of 49.5(1)°. nih.gov The central amide group is twisted out of the planes of the 3-methylphenyl and 3-chlorophenyl rings by 35.1(1)° and 15.9(1)°, respectively. nih.gov

For this compound, the introduction of a methylene (B1212753) (-CH₂-) bridge between the nitrogen atom and the chlorophenyl ring adds a layer of conformational flexibility. However, the fundamental benzamide (B126) framework is preserved. It is anticipated that the molecule would exhibit a similar non-planar conformation. The substitution of a methyl group with a larger, more polarizable iodine atom would significantly alter the unit cell parameters and crystal packing, primarily due to the potential for halogen bonding.

Table 1: Crystallographic Data for the Analogue N-(3-chlorophenyl)-3-methylbenzamide hemihydrate nih.gov

ParameterValue
Chemical FormulaC₁₄H₁₂ClNO·0.5H₂O
Molecular Weight254.71
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.6497 (3)
b (Å)12.6829 (5)
c (Å)25.9694 (10)
β (°)95.365 (3)
Volume (ų)2508.54 (16)
Z8

The supramolecular architecture of crystalline solids is dictated by a variety of intermolecular interactions.

Hydrogen Bonding: For secondary amides like this compound, the amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor. In the crystal structure of the analogue N-(3-chlorophenyl)-3-methylbenzamide, intermolecular N—H⋯O hydrogen bonds are a key feature, linking molecules together. nih.gov In its hemihydrate form, water molecules further bridge the primary molecules through O—H⋯O hydrogen bonds, creating a three-dimensional network. nih.gov It is highly probable that the crystal structure of this compound would be dominated by similar N—H⋯O hydrogen bonding motifs, forming chains or sheets.

Halogen Bonding: A crucial interaction for this specific compound would be halogen bonding. nih.gov This is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (the σ-hole) acts as an electrophilic species, interacting with a nucleophile like an oxygen or nitrogen atom. mdpi.com Both the iodine and chlorine atoms in the target molecule can participate in such interactions. The iodine atom on the benzamide ring, being a heavier and more polarizable halogen, is a particularly strong halogen bond donor. It could form I⋯O or I⋯N interactions, significantly influencing the crystal packing. mdpi.comnih.gov The chlorine atom on the benzyl (B1604629) moiety could also engage in weaker halogen bonds or other electrostatic interactions. dcu.ie

Solution-State Conformation and Dynamics

In solution, molecules are free from the constraints of a crystal lattice, allowing for conformational flexibility. Spectroscopic techniques are vital for understanding their structure and dynamic behavior in this state.

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a wealth of information.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The amide proton (N-H) would typically appear as a triplet (due to coupling with the adjacent CH₂ group) in the downfield region (around 6.5-9.0 ppm). acs.org The benzylic methylene protons (-CH₂-) would likely appear as a doublet around 4.6 ppm. rsc.org The aromatic protons on the two phenyl rings would resonate in the 7-8 ppm range, with their specific chemical shifts and splitting patterns determined by the substitution patterns.

The ¹³C NMR spectrum would complement this data, showing a signal for the carbonyl carbon around 165-168 ppm and the methylene carbon near 44 ppm. rsc.org The remaining signals would correspond to the twelve aromatic carbons.

Due to hindered rotation around the amide C-N bond, it is possible that this compound exists as a mixture of cis and trans rotamers in solution, which could lead to a doubling of some NMR signals. scielo.br The relative populations of these conformers can be influenced by the solvent and temperature.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypeNucleusPredicted Chemical Shift (ppm)Key Features/Notes
Amide¹H~6.5 - 9.0Broad or triplet signal, position is solvent/concentration dependent. acs.org
Methylene (-CH₂-)¹H~4.6Doublet, coupled to the amide proton. rsc.org
Aromatic¹H~7.0 - 8.2Complex multiplet region reflecting two substituted rings.
Carbonyl (C=O)¹³C~165 - 168Characteristic downfield signal for an amide carbonyl. rsc.org
Methylene (-CH₂-)¹³C~44Aliphatic carbon signal. rsc.org
Aromatic¹³C~120 - 140Multiple signals; carbons bearing I and Cl will have distinct shifts.

While 1D NMR provides essential information, advanced techniques are required for unambiguous structural confirmation.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the parent ion with high precision (typically to four or five decimal places). This allows for the unequivocal determination of the molecular formula, C₁₄H₁₁ClINO, distinguishing it from any other compound with the same nominal mass. scielo.br

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments are indispensable for assigning all proton and carbon signals and confirming the connectivity of the molecule. harvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would confirm the coupling between the N-H proton and the CH₂ protons, and trace the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a straightforward way to assign the signals for the CH₂ group and each aromatic C-H unit. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds. harvard.edu For this compound, key HMBC correlations would include:

From the methylene (CH₂) protons to carbons in the 3-chlorophenyl ring and to the amide carbonyl carbon.

From the amide (N-H) proton to the carbonyl carbon and carbons of the 3-chlorophenyl ring.

From aromatic protons to other carbons within the same ring and across the amide linkage.

Together, these advanced spectroscopic techniques provide a detailed and unambiguous picture of the molecular structure and conformation of this compound in solution, complementing the insights gained from solid-state analysis.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic properties and reactivity of N-[(3-chlorophenyl)methyl]-3-iodobenzamide.

Density Functional Theory (DFT) calculations are frequently employed to investigate the electronic structure of molecules. By using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), the geometric and electronic properties of this compound can be elucidated. researchgate.netnih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. The HOMO is typically localized on the more electron-rich portions of the molecule, such as the iodinated phenyl ring, while the LUMO is found on the electron-deficient areas. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. nih.gov

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For this compound, the electronegative oxygen and nitrogen atoms of the amide linkage, as well as the chlorine and iodine atoms, are expected to be regions of negative potential, while the hydrogen atoms of the amide and the aromatic rings are likely to be regions of positive potential.

A hypothetical table of calculated electronic properties for this compound based on typical values for similar aromatic amides is presented below.

PropertyCalculated ValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.8eV
HOMO-LUMO Gap4.7eV
Dipole Moment3.2Debye
Total Energy-1500Hartrees

Note: These values are illustrative and would require specific DFT calculations for this compound for verification.

Quantum chemical calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. Theoretical vibrational frequencies can be calculated using DFT and are often scaled to correct for anharmonicity and the limitations of the theoretical model. researchgate.net These calculated frequencies can be compared with experimental FT-IR and Raman spectra to assign vibrational modes. For instance, the characteristic C=O stretching frequency of the amide group is expected to be a strong band in the IR spectrum.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with good accuracy. researchgate.netnih.gov The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and can be invaluable in interpreting complex experimental NMR spectra.

Below is an illustrative table of predicted spectroscopic data for this compound.

Spectroscopic DataPredicted Range/Value
FT-IR (cm⁻¹)
N-H Stretch3300-3400
C-H Stretch (Aromatic)3000-3100
C=O Stretch1650-1680
C-N Stretch1200-1300
C-I Stretch500-600
C-Cl Stretch700-800
¹H NMR (ppm)
Amide (N-H)8.0-9.0
Aromatic Protons7.0-8.0
Methylene (B1212753) (CH₂)4.5-5.0
¹³C NMR (ppm)
Carbonyl (C=O)165-170
Aromatic Carbons110-140
Methylene Carbon (CH₂)40-50

Note: These are typical ranges and would need to be confirmed by specific calculations for the title compound.

The presence of an iodine atom in this compound makes it a candidate for engaging in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. researchgate.netnih.gov The iodine atom in the 3-iodobenzamide (B1666170) moiety can exhibit a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I bond. beilstein-journals.orgnih.gov

Theoretical studies can quantify the strength and nature of these halogen bonds. Computational methods can be used to model the interaction of the iodine atom with various halogen bond acceptors, such as the carbonyl oxygen or the nitrogen atom of another molecule. The interaction energy can be calculated to determine the stability of the resulting complex. Analysis of the electron density topology, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), can identify bond critical points and characterize the nature of the interaction. researchgate.net These studies are crucial for understanding the crystal packing of this compound and its potential to interact with biological targets. beilstein-journals.orgnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

In the context of drug design, MD simulations are a powerful tool for studying the binding of a ligand to its biological target, such as a protein receptor. nih.govnih.gov If a potential protein target for this compound is identified, MD simulations can be performed on the ligand-protein complex. These simulations can reveal the stability of the binding pose predicted by molecular docking and identify key intermolecular interactions, such as hydrogen bonds and halogen bonds, that contribute to the binding affinity. mdpi.com

The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored over the course of the simulation to assess the stability of the complex. nih.gov Furthermore, advanced techniques like umbrella sampling or steered molecular dynamics can be used to calculate the binding free energy, providing a quantitative measure of the ligand's affinity for the target. nih.gov

An illustrative table summarizing potential interactions in a hypothetical ligand-target complex is provided below.

Interaction TypePotential Interacting Residues of a Target Protein
Hydrogen BondingAsp, Glu, Ser, Thr, Gln, Asn, His
Halogen BondingCarbonyl oxygen of the peptide backbone, Asp, Glu
HydrophobicAla, Val, Leu, Ile, Phe, Trp, Met, Pro
π-π StackingPhe, Tyr, Trp, His

Note: The specific interacting residues would depend on the actual protein target.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a ligand and its target protein. In the context of this compound, molecular docking studies would be crucial for elucidating its mechanism of action by identifying potential biological targets and characterizing the nature of its interactions at the molecular level.

Identification of Putative Binding Sites

As of the latest available research, specific molecular docking studies detailing the putative binding sites for this compound are not extensively documented in publicly accessible scientific literature. However, based on the structural motifs present in the molecule—a substituted benzamide (B126) core—it is possible to hypothesize its interaction with various enzyme and receptor families that recognize such features.

For instance, compounds with benzamide structures are known to interact with a range of targets, including but not limited to:

Enzymes: Hydrolases, kinases, and oxidoreductases are common targets for benzamide-containing molecules. The active sites of these enzymes often feature specific amino acid residues that can form hydrogen bonds and hydrophobic interactions with the ligand.

G-protein coupled receptors (GPCRs): The orthosteric or allosteric sites of various GPCRs could potentially accommodate a ligand like this compound.

Ion Channels: Certain classes of ion channels are also modulated by benzamide derivatives.

To definitively identify the putative binding sites for this specific compound, targeted molecular docking studies against a panel of biologically relevant proteins would be required. Such studies would involve the use of computational software to predict the most energetically favorable binding poses of the ligand within the three-dimensional structures of these proteins.

Analysis of Ligand-Receptor Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, Halogen Bonds)

The intermolecular forces governing the interaction between this compound and a potential biological target are key to its binding affinity and specificity. A detailed analysis, typically following molecular docking, would reveal the specific types of interactions.

Hydrogen Bonds: The amide group (-C(=O)NH-) in this compound is a prime candidate for forming hydrogen bonds. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions with amino acid residues such as serine, threonine, tyrosine, aspartate, glutamate (B1630785), and the peptide backbone are fundamental for stabilizing the ligand-protein complex.

Halogen Bonds: A noteworthy feature of this compound is the presence of two halogen atoms: chlorine and iodine. Halogen atoms, particularly iodine, can participate in halogen bonding. This is a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a carbonyl oxygen or a nitrogen atom in the protein backbone or side chains. The iodine atom, being larger and more polarizable than chlorine, is more likely to form strong halogen bonds, which can significantly contribute to the binding affinity and selectivity of the ligand.

A hypothetical breakdown of these interactions is presented in the table below, illustrating the potential contributions of different parts of the molecule to binding with a generic protein target.

Molecular Moiety Potential Interaction Type Potential Interacting Residues
Amide (-CONH-)Hydrogen Bond Donor/AcceptorSer, Thr, Asn, Gln, Asp, Glu, Backbone C=O/N-H
3-Chlorophenyl RingHydrophobic Interaction, Halogen Bond (Cl)Leu, Ile, Val, Phe, Ala, Lewis bases (for Cl)
3-Iodobenzyl RingHydrophobic Interaction, Halogen Bond (I)Leu, Ile, Val, Phe, Ala, Lewis bases (for I)

Further experimental validation through techniques like X-ray crystallography or NMR spectroscopy would be necessary to confirm the precise binding mode and interactions predicted by computational models.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Design Principles for SAR Studies of N-[(3-chlorophenyl)methyl]-3-iodobenzamide Analogues

The design of SAR studies for analogues of this compound is guided by established medicinal chemistry principles. The core N-benzylbenzamide scaffold is recognized as a "privileged" structure and a "merged pharmacophore" in drug design, meaning it is capable of interacting with multiple biological targets. acs.orgresearchgate.netnih.gov This scaffold is an isosteric replacement of the enone functionality in chalcones, offering greater chemical stability while retaining biological activity. researchgate.net

Design strategies for analogues focus on several key areas of the molecule:

A-Ring (Benzamide Moiety) : Modifications to the 3-iodobenzamide (B1666170) ring are explored to understand the role of the iodine atom and the effects of other substituents on potency and target interaction.

B-Ring (Benzyl Moiety) : The 3-chlorobenzyl group is systematically altered. This includes changing the position (ortho, meta, para) and the nature (electron-donating vs. electron-withdrawing) of the substituent on the phenyl ring. acs.org

Amide Linker : The central amide bond is a critical component. While generally conserved for its favorable properties, modifications to the adjacent methylene (B1212753) bridge (the "benzyl" part) can be explored, for instance, by introducing methyl groups to create chiral centers and investigate stereospecific interactions. researchgate.net

Bioisosteric Replacement : Key functional groups are replaced with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For example, the amide bond itself is a stable replacement for the α,β-unsaturated ketone found in related chalcone (B49325) structures. nih.gov

These studies often aim to develop dual-target or multi-target ligands, such as compounds that simultaneously modulate soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor type γ (PPARγ), which can be beneficial in treating complex conditions like metabolic syndrome. acs.orgresearchgate.net

Elucidation of Key Structural Motifs for Biological Activity

The N-benzylbenzamide backbone is the fundamental structural motif responsible for the biological activities observed in this class of compounds. nih.govresearchgate.net This "chalcone-amide" scaffold is consistently identified as the key pharmacophore across various therapeutic targets. nih.gov

Key motifs include:

Two Aromatic Rings : The benzamide (B126) (A-ring) and benzyl (B1604629) (B-ring) moieties provide a structural framework that facilitates critical interactions, often involving π-π stacking, with amino acid residues in the target protein's binding pocket.

The Amide Linkage : This central feature is more than a simple linker. The nitrogen and carbonyl oxygen atoms can act as hydrogen bond donors and acceptors, respectively, anchoring the ligand within the active site of the enzyme or receptor. This motif is crucial for activities such as tubulin polymerization inhibition and sEH inhibition. acs.orgresearchgate.netnih.gov

Specific Substitution Patterns : The presence of particular substituents at defined positions is a recurring motif for specific activities. For example, hydroxyl groups on the aromatic rings are critical for tyrosinase inhibition, with their precise placement dictating potency. researchgate.netnih.gov Similarly, for sEH inhibition, an ortho trifluoromethylbenzyl substitution has been identified as important for activity and metabolic stability. acs.org

The combination of these motifs creates a three-dimensional structure that is recognized by specific biological targets, leading to the inhibition or modulation of their function. nih.gov

Impact of Substituent Variations on Potency and Selectivity

Systematic variation of substituents on the N-benzylbenzamide scaffold has a profound impact on biological potency and target selectivity. SAR studies have provided detailed insights into how these changes influence activity.

For instance, in the development of dual sEH/PPARγ modulators, researchers found:

Benzyl Ring Substitution : An ortho-CF3, meta-O-CH3 substitution pattern on the benzyl ring improved potency for both sEH and PPARγ targets by nearly a full order of magnitude compared to other patterns. acs.org In contrast, para-substituted derivatives without an ortho substituent showed a decrease in sEH inhibition. acs.org

Benzamide Ring Substitution : Moving a substituent from the para to the meta position on the benzamide ring resulted in a loss of PPARγ selectivity over other PPAR subtypes. acs.org

In the context of tyrosinase inhibitors, the number and position of hydroxyl groups are paramount:

N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide was identified as a highly potent inhibitor. researchgate.net

SAR studies concluded that a 4-resorcinol moiety in the B-ring (benzyl) and a 5-resorcinol in the A-ring (benzamide) were preferred for potent inhibitory activity. researchgate.net

These findings underscore the sensitivity of the biological targets to the electronic and steric properties of the substituents.

Table 1: Impact of Substituent Variations on the N-Benzylbenzamide Scaffold

Scaffold Region Substituent Variation Observed Impact on Biological Activity Target(s) Reference
Benzyl Ring ortho-CF3, meta-O-CH3 ~10-fold potency improvement sEH / PPARγ acs.org
Benzyl Ring para-substitution (e.g., -F, -Cl) Decreased sEH inhibition sEH acs.org
Benzamide Ring meta-substitution (vs. para) Loss of PPARγ selectivity PPARγ acs.org
Benzyl & Benzamide Rings 2,4-dihydroxy (benzyl) & 3,5-dihydroxy (benzamide) Potent inhibition Tyrosinase researchgate.net
Central Aromatic Ring Migration of N-acetamide from position 2 to 3 or 4 Lower inhibitory activity 17β-HSD3 mdpi.com

Three-Dimensional QSAR (3D-QSAR) Modeling

3D-QSAR is a computational technique used to establish a quantitative relationship between the 3D properties of a series of molecules and their biological activities. nih.gov For this compound analogues, 3D-QSAR methods like CoMFA and CoMSIA are invaluable for understanding the structural requirements for activity and for designing new, more potent compounds. nih.govnih.gov The process involves aligning a set of molecules with known activities and then generating statistical models that correlate variations in their 3D fields with changes in activity. nih.gov

A typical 3D-QSAR study yields statistical parameters that indicate the robustness and predictive power of the model.

Table 2: Example Statistical Parameters from a 3D-QSAR Study

Parameter Description Typical Value for a Good Model Reference
q² (or Q²) Cross-validated correlation coefficient (leave-one-out) > 0.5 nih.govnih.gov
r² (or R²) Non-cross-validated correlation coefficient > 0.6 nih.govnih.gov
Predictive r² Correlation coefficient for an external test set > 0.6 researchgate.net
F-value F-test statistic High value indicates statistical significance nih.gov
Standard Error of Estimate (SEE) Measure of the model's accuracy Low value nih.gov

CoMFA is a foundational 3D-QSAR technique that calculates the steric and electrostatic fields around a set of aligned molecules. nih.gov A probe atom (typically a sp³ carbon with a +1 charge) is placed at various points on a 3D grid surrounding the molecules, and the interaction energies are calculated. These energy values become the independent variables in a partial least squares (PLS) analysis to create a model correlating them with biological activity. nih.gov

The results are visualized as 3D contour maps:

Steric Maps : Green contours indicate regions where bulky groups enhance activity, while yellow contours show where bulky groups decrease activity. nih.gov

Electrostatic Maps : Blue contours highlight areas where positive charges are favorable, and red contours show where negative charges (or electronegative groups) are favorable for activity. nih.gov

These maps provide a clear, visual guide for medicinal chemists to decide where to add or remove bulk and where to place electron-donating or electron-withdrawing groups to optimize a molecule's potency.

CoMSIA is an extension of CoMFA that calculates similarity indices at the surrounding grid points. In addition to steric and electrostatic fields, CoMSIA typically evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov This method avoids some of the singularities at atomic positions that can occur in CoMFA calculations and often results in more easily interpretable contour maps.

The additional contour maps provide further design insights:

Hydrophobic Maps : Yellow or white contours show regions where hydrophobic groups increase activity, while purple or gray contours indicate where hydrophilic groups are preferred.

Hydrogen Bond Donor/Acceptor Maps : Cyan/magenta contours indicate favorable positions for H-bond donors, while purple/red contours show favorable positions for H-bond acceptors. researchgate.net

By providing a more comprehensive assessment of the molecular fields, CoMSIA can offer a more nuanced understanding of the SAR, guiding the design of analogues with improved binding affinity and selectivity. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational approach used to identify novel chemical scaffolds. nih.gov A pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological response. mdpi.com

For the N-benzylbenzamide class, a pharmacophore model would typically be generated from a set of highly active analogues. nih.gov This model would consist of features like:

Two aromatic rings (R). nih.gov

A hydrogen bond acceptor (A), often corresponding to the carbonyl oxygen. nih.gov

A hydrogen bond donor (D), potentially the amide N-H group.

Hydrophobic features (H). nih.gov

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to perform a virtual screen of large chemical databases. nih.govnih.gov This process rapidly filters millions of compounds to identify those that match the pharmacophore's 3D arrangement of features. The resulting "hits" are then subjected to further analysis, such as molecular docking, to predict their binding mode and affinity for the target. nih.gov This integrated approach of pharmacophore modeling and virtual screening accelerates the discovery of new, structurally diverse compounds that possess the desired biological activity, moving beyond simple modifications of the original lead compound. nih.govmdpi.com

Biochemical Target Identification and Molecular Mechanism of Action Research in Vitro and Cellular Studies

High-Throughput Screening for Biochemical Activity

High-throughput screening (HTS) is a critical method used to rapidly assess the effects of a large number of chemical compounds on specific biological targets. This automated process allows researchers to identify "hits"—compounds that exhibit a desired activity, such as inhibiting an enzyme or binding to a receptor.

A comprehensive search of scientific databases and literature yields no specific data from high-throughput screening assays involving N-[(3-chlorophenyl)methyl]-3-iodobenzamide. Consequently, its broad biochemical activity profile remains uncharacterized in the public domain.

Identification of Specific Molecular Targets

Following a potential "hit" from HTS, or based on rational design, more focused assays are conducted to pinpoint the specific molecular targets of a compound. This involves receptor binding assays, enzyme activity profiling, and direct interaction studies.

Receptor binding assays are essential for determining the affinity of a compound for various receptors. These assays typically use radiolabeled ligands to measure how effectively the test compound displaces them, providing a quantitative measure of binding affinity (often expressed as Ki or IC50 values).

Despite the structural similarities of the benzamide (B126) scaffold to ligands for various receptors, there is no published research detailing the binding affinity of this compound for sigma receptors, opioid receptors, serotonin (B10506) (5-HT) receptors, or P2X4 receptors. Therefore, its receptor binding profile is currently unknown.

Receptor Binding Affinity Data for this compound

Receptor Target Binding Affinity (Ki) Selectivity
Sigma-1 Receptor Data not available Data not available
Sigma-2 Receptor Data not available Data not available
Mu-Opioid Receptor Data not available Data not available
Delta-Opioid Receptor Data not available Data not available
Kappa-Opioid Receptor Data not available Data not available
5-HT Receptor Subtypes Data not available Data not available

Compounds are frequently screened against a panel of enzymes to determine if they act as inhibitors or activators. Such studies are crucial for identifying potential therapeutic effects or off-target interactions.

There are no publicly available studies that have profiled this compound against a panel of enzymes. Its effects on enzymatic activity have not been reported.

Enzyme Inhibition Data for this compound

Enzyme Target Inhibition/Activation (IC50/EC50)

Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking are used to visualize and understand the precise interactions between a compound (ligand) and its protein target. These studies reveal the specific binding site and the key molecular interactions that drive binding.

No protein-ligand interaction studies for this compound have been published. The molecular details of how it might bind to any protein target are yet to be determined.

Elucidation of Molecular Mechanism of Action at Cellular Level

Once a target is identified, cellular studies are performed to understand the downstream consequences of the compound's interaction with its target. This includes investigating changes in intracellular signaling pathways.

After a ligand binds to its receptor, it can trigger a cascade of events within the cell, known as a signaling pathway. These pathways can regulate a multitude of cellular functions. Assays measuring second messengers (like cAMP or calcium) or the phosphorylation status of key proteins are used to map these effects.

As no specific molecular target has been identified for this compound, there is consequently no research available on its effects on any intracellular signaling pathways.

Gene Expression Analysis (e.g., mRNA Regulation)

There is currently no published research that has investigated the effect of this compound on gene expression or its potential to regulate mRNA. Studies on structurally related compounds have not focused on this specific aspect of its molecular mechanism.

Cell-Based Functional Assays (e.g., Antifungal, Antiplasmodial, Antimicrobial Activity)

Specific data from cell-based functional assays for this compound are not present in the current scientific literature. However, related classes of compounds have shown biological activity in these areas.

Antifungal Activity:

Research on N-benzylsalicylamide derivatives has indicated that some of these compounds exhibit weak to moderate in vitro antifungal activity against various human pathogenic fungi. The most significant effects were observed against filamentous fungi such as Trichophyton mentagrophytes. Generally, N-benzylsalicylamides with chloro substitutions on the benzyl (B1604629) ring have shown some level of antifungal efficacy.

Antiplasmodial Activity:

While there is no direct evidence for the antiplasmodial activity of this compound, research into other iodine-containing compounds and benzamide derivatives suggests this could be a potential area for investigation. For instance, various heterocyclic compounds containing iodine have been explored for their antiplasmodial properties.

Antimicrobial Activity:

The broader class of N-substituted benzamides has been a subject of interest in the search for new antimicrobial agents. Studies have shown that certain synthetic benzamide derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the aromatic rings play a crucial role in determining the antimicrobial spectrum and potency.

In the absence of direct research, no data tables can be generated for the biological activities of this compound. The information provided is based on general findings for related compound classes and is for contextual purposes only.

Biochemical Probe Applications and Radiochemistry

Development of Radioligands for Molecular Imaging (Pre-clinical, Non-Human, focusing on probe chemistry)

The development of radiolabeled ligands, or radioligands, is a cornerstone of molecular imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These techniques allow for the non-invasive study and quantification of biological targets, such as receptors and enzymes, in living systems. A compound like N-[(3-chlorophenyl)methyl]-3-iodobenzamide is a candidate for such development due to the presence of an iodine atom, which can be substituted with a radioactive isotope of iodine.

The most common and effective method for introducing radioiodine into aromatic rings is through an electrophilic iododestannylation reaction. nih.gov This multi-step strategy offers high efficiency and allows for the production of radioligands with high specific activity.

Synthesis of Precursor: The initial step involves synthesizing a non-radioactive precursor where the iodine atom is replaced by a trialkyltin group, typically tributyltin (-Sn(Bu)₃). For the target compound, this would involve creating N-[(3-chlorophenyl)methyl]-3-(tributylstannyl)benzamide. This precursor is generally stable and can be produced and purified in larger quantities.

Radioiodination Reaction: The radiolabeling is then performed by reacting the stannylated precursor with a radioactive iodide salt, such as [¹²⁵I]NaI or [¹²³I]NaI. The reaction is carried out in the presence of a mild oxidizing agent, most commonly Chloramine-T or peracetic acid, which converts the iodide (I⁻) into a reactive electrophilic species (I⁺). This species then substitutes the tributyltin group on the aromatic ring to yield the desired radioiodinated compound. nih.gov The entire process is typically performed rapidly to minimize radioactive decay, especially for isotopes with shorter half-lives like ¹²³I (t½ = 13.2 hours). nih.gov

Purification: Following the reaction, the radiolabeled product must be separated from the unreacted precursor, radioactive iodide, and other byproducts. This is almost universally achieved using High-Performance Liquid Chromatography (HPLC), which provides the high-purity radioligand required for biological assays. nih.govnih.gov

The choice of isotope depends on the application. Iodine-125 (¹²⁵I), with its longer half-life (59.4 days) and lower energy emissions, is ideal for in vitro laboratory work, including binding assays and autoradiography. nih.gov Iodine-123 (¹²³I) emits gamma rays suitable for in vivo imaging in preclinical studies using SPECT. nih.gov

Once a radiolabeled probe such as [¹²⁵I]this compound is synthesized, its binding characteristics to its intended biological target must be determined. This is typically done using in vitro radioligand binding assays on preparations of cell membranes, tissue homogenates, or recombinant cells expressing the target receptor. chelatec.com

Saturation binding assays are performed to determine two key parameters: the radioligand's binding affinity for the receptor (expressed as the dissociation constant, Kd) and the total density of receptors in the tissue (Bmax). giffordbioscience.com In this procedure, a fixed amount of the tissue preparation is incubated with increasing concentrations of the radioligand until equilibrium is reached. The amount of ligand bound to the receptor is then measured. Non-specific binding is determined in parallel incubations that include an excess of an unlabeled competing drug to block all specific receptor sites. Subtracting the non-specific binding from the total binding yields the specific binding, which is then plotted against the concentration of the radioligand. giffordbioscience.com

Illustrative Data from a Saturation Binding Assay
Radioligand Concentration (nM)Total Binding (cpm)Non-Specific Binding (cpm)Specific Binding (cpm)
0.115002001300
0.5600010005000
1.0950020007500
2.515000500010000
5.018000100008000
10.019500180001500
20.02050020000500
This table contains example data and does not represent actual experimental results for the specified compound.

To be a useful tool, a radioligand must bind with high selectivity to its intended target. Specificity is assessed using competition binding assays. giffordbioscience.com In these experiments, the tissue or cell membrane preparation is incubated with a fixed concentration of the radioligand (typically at a concentration near its Kd value) and a range of concentrations of an unlabeled competitor compound. nih.gov

By measuring the ability of various known drugs and ligands to displace the radioligand from its binding site, a pharmacological profile of the target can be established. The results are used to calculate the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to an inhibition constant (Kᵢ), which reflects the affinity of the unlabeled competitor for the receptor. nih.govupenn.edu Comparing the Kᵢ values of a wide range of compounds confirms that the radioligand is binding to the correct target and reveals its selectivity versus other receptors. nih.gov

Illustrative Data from a Competition Binding Assay
Competitor LigandTarget ReceptorKᵢ (nM)
Compound XSigma-15.2
HaloperidolSigma-1 / Dopamine D28.9
(+)-PentazocineSigma-112.5
Compound YSigma-2> 1,000
CitalopramSERT> 10,000
This table contains example data and does not represent actual experimental results for the specified compound.

Development of Fluorescent Probes for Biochemical Assays

In addition to radiolabeling, a molecule like this compound could theoretically be modified to create a fluorescent probe. The general strategy involves covalently attaching a fluorophore (a molecule that can re-emit light upon light excitation) to the core pharmacophore. nih.govacs.org

The design of such a probe requires careful consideration to ensure that the addition of the bulky fluorophore does not significantly impair the molecule's ability to bind to its target. Typically, the fluorophore is attached via a flexible linker at a position on the molecule that is known not to be critical for receptor interaction. The ideal fluorescent probe would exhibit a change in its fluorescent properties (e.g., an increase in intensity or a shift in wavelength) upon binding to its target, allowing for direct visualization and quantification of the target in biochemical assays or cellular imaging. acs.org No fluorescent probes based on the this compound scaffold have been identified in the literature.

Application in In Vitro Receptor Autoradiography

In vitro receptor autoradiography is a powerful technique that uses a radioligand to visualize the anatomical distribution of its target receptors within a slice of tissue. jove.com For this method, thin (10-20 µm) frozen sections of tissue, such as a rodent brain, are mounted on microscope slides. fz-juelich.de

The slides are incubated with a solution containing the radioligand, for example, [¹²⁵I]this compound, at a concentration appropriate for labeling the target receptors. After incubation, the sections are washed through a series of buffers to remove any unbound radioligand. fz-juelich.deresearchgate.net To demonstrate binding specificity, adjacent tissue sections are incubated with the radioligand plus a high concentration of an unlabeled competitor drug; the signal in these sections represents non-specific binding. fz-juelich.de

The dried, labeled slides are then placed against a radiation-sensitive medium, such as X-ray film or a phosphor imaging plate. The radioactive decay from the bound ligand creates a two-dimensional image that reveals the precise location and relative density of the receptors throughout the tissue section. nih.govacs.org This allows researchers to see if a target is concentrated in specific brain regions or cell layers.

Photoaffinity Labeling Applications

Photoaffinity labeling is a technique used to identify an unknown receptor for a ligand or to map the ligand's binding site on a known receptor. nih.gov This method requires a specialized version of the ligand that has been chemically modified to include a photoreactive group, such as a benzophenone, aryl azide, or diazirine. nih.govwikipedia.org

A hypothetical photoaffinity probe based on this compound would be synthesized to incorporate one of these photoreactive moieties. The probe is first incubated with a biological sample (e.g., cell membranes) to allow it to bind non-covalently to its target receptor. The sample is then irradiated with UV light of a specific wavelength. nih.gov This light exposure activates the photoreactive group, converting it into a highly reactive intermediate (a nitrene or carbene) that instantly forms a stable, covalent bond with any nearby amino acid residues within the receptor's binding pocket. wikipedia.org

This permanent linkage allows researchers to isolate the ligand-receptor complex using techniques like gel electrophoresis. The covalently labeled protein can then be identified through methods such as mass spectrometry, providing definitive identification of the biological target. scispace.com

Future Research Directions and Advanced Methodological Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the field of medicinal chemistry, accelerating the discovery and optimization of novel therapeutic agents. chemrxiv.org For a molecule like N-[(3-chlorophenyl)methyl]-3-iodobenzamide, AI and ML can be leveraged to predict its biological activities, optimize its structure for enhanced potency and selectivity, and explore a vast virtual chemical space for superior analogs.

Key Applications of AI/ML:

Predictive Modeling: AI algorithms, particularly deep learning, can be trained on large datasets of known benzamide (B126) derivatives and their biological activities to predict the potential targets and efficacy of this compound. nih.gov

De Novo Design: Generative AI models can design novel benzamide-based compounds with desired properties, such as improved binding affinity or better pharmacokinetic profiles, using the structure of this compound as a starting point.

Structure-Activity Relationship (SAR) Analysis: Machine learning can identify subtle patterns in SAR data from related benzamide series, helping to guide the synthesis of more effective derivatives. mdpi.com

AI/ML Application Potential Impact on this compound Research
Predictive Target IdentificationRapidly generate hypotheses about the biological targets of the compound.
Virtual ScreeningScreen vast libraries of virtual compounds to identify more potent analogs.
ADMET PredictionForecast absorption, distribution, metabolism, excretion, and toxicity properties.

Novel Approaches for Biological Target Deconvolution

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. For this compound, several modern target deconvolution techniques could be employed. nih.gov

One prominent method is affinity-based proteomics , where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. A notable example of this approach was the identification of cereblon as the target of thalidomide. nih.gov Another powerful technique is the use of activity-based protein profiling (ABPP) , which utilizes reactive probes to covalently label the active sites of enzymes. nih.gov For instance, imatinib, a kinase inhibitor, was found to also target the γ-secretase activating protein (gSAP) using a photo-affinity probe. nih.gov

Target Deconvolution Method Principle Applicability to this compound
Affinity ChromatographyThe compound is immobilized to capture its binding partners from a cell lysate.Feasible if a suitable linker can be attached to the molecule without disrupting its binding.
Drug Affinity Responsive Target Stability (DARTS)Target proteins often show increased stability in the presence of a binding ligand when subjected to proteolysis.A label-free method that could be readily applied.
Thermal Proteome Profiling (TPP)Ligand binding can alter the thermal stability of a protein, which can be detected by mass spectrometry.A powerful in-situ method to identify direct and indirect targets.

Advanced Structural Biology Techniques (e.g., Cryo-Electron Microscopy for Ligand-Receptor Complexes)

Understanding the three-dimensional structure of a compound bound to its biological target is paramount for structure-based drug design. While X-ray crystallography has traditionally been the workhorse in this area, cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique, particularly for large and flexible protein complexes that are difficult to crystallize. cryoem-solutions.com

Recent advancements have pushed the boundaries of cryo-EM, enabling the determination of high-resolution structures of even small protein-ligand complexes. biorxiv.orgsciety.orgbiorxiv.org For instance, cryo-EM has been used to visualize the binding of small molecule fragments to their protein targets, highlighting its potential as a screening tool in fragment-based drug discovery. nih.gov The use of graphene-based supports can enhance the contrast of smaller biological molecules, further expanding the applicability of cryo-EM. nih.gov

Should this compound be found to bind to a large protein or protein complex, cryo-EM would be an invaluable tool to elucidate the precise binding interactions.

Expanding the Scope of Application as Chemical Tools in Fundamental Biological Research

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable chemical tool or probe to investigate fundamental biological processes. By modifying the core structure with reporter tags (e.g., fluorophores, biotin) or photoreactive groups, researchers can create probes for various applications. nih.gov

For example, benzamide derivatives have been designed as photoreactive probes to study histone deacetylases (HDACs), allowing for the mapping of binding sites and the study of their interactions within cellular complexes. nih.gov Similarly, this compound could be functionalized to create probes for its specific biological target, once identified. This would enable a deeper understanding of the target's function, localization, and interaction partners within the cell.

Exploration of Unconventional Binding Modes and Allosteric Modulation

While many drugs act at the primary, or orthosteric , binding site of a protein, there is growing interest in targeting allosteric sites . acs.org Allosteric modulators bind to a site distinct from the orthosteric site, inducing a conformational change that alters the protein's activity. acs.org This can offer several advantages, including higher selectivity and a more nuanced modulation of protein function.

The benzamide scaffold is present in a number of known allosteric modulators. For example, benzamide analogs have been identified as negative allosteric modulators (NAMs) of neuronal nicotinic receptors and metabotropic glutamate (B1630785) receptor 5 (mGluR5). mdpi.comnih.govnih.gov Given this precedent, a key future research direction for this compound would be to investigate its potential as an allosteric modulator of its target(s). This could involve functional assays to detect non-competitive inhibition and structural studies to identify a binding site distinct from the orthosteric pocket. The discovery of allosteric modulation by this compound would open up new avenues for therapeutic intervention and a deeper understanding of its target's regulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(3-chlorophenyl)methyl]-3-iodobenzamide, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving 3-iodobenzoic acid derivatives. A common approach employs carbodiimide reagents like EDCI (1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide) with triethylamine as a base in anhydrous dichloromethane, facilitating amide bond formation . Alternatively, the Schotten-Baumann reaction between 3-iodobenzoyl chloride and 3-chlorobenzylamine in the presence of trimethylamine achieves rapid amidation under mild conditions . Key parameters include stoichiometric control (1:1 molar ratio of acid/amine), inert atmosphere, and purification via silica gel chromatography. Yields typically range from 34% to 70%, depending on solvent choice and intermediate stability.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with characteristic peaks for the iodobenzamide aromatic protons (~7.5–8.5 ppm) and methylene group in the chlorophenylmethyl moiety (~4.3–4.5 ppm). Mass spectrometry (ESI-TOF) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 401.95). UV-Vis spectroscopy identifies π→π* transitions in the iodobenzamide ring (~260–280 nm). Purity is validated via HPLC with a C18 column and acetonitrile/water gradient .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Initial screening involves in vitro assays:

  • Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ values) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, comparing inhibition rates to known inhibitors .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) influence the biological activity of this compound?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs (e.g., replacing iodine with bromine or chlorine) and comparing bioactivity. For instance, replacing the 3-iodo group with nitro (as in N-(3-chlorophenethyl)-4-nitrobenzamide) reduces antimicrobial potency but enhances solubility . Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., bacterial DNA gyrase), correlating with experimental IC₅₀ values. QSAR models further quantify contributions of lipophilicity (ClogP) and electronic effects (Hammett constants) .

Q. What advanced techniques elucidate the molecular interactions of this compound with biological targets?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallization with target enzymes (e.g., cytochrome P450) reveals binding modes and halogen-bonding interactions involving iodine .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka, kd) to immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target binding .

Q. How can contradictory data on the compound’s efficacy across studies be resolved?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in anticancer assays) may arise from differences in cell line viability protocols or solvent effects (DMSO vs. ethanol). Meta-analysis using standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., apoptosis via flow cytometry) validates consistency. Comparative studies with structurally related compounds (e.g., N-(3-chloro-4-methylphenyl) analogs) isolate substituent-specific effects .

Q. What role does crystallography play in confirming the structural and electronic properties of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group) resolves bond lengths and angles, highlighting iodine’s electron-withdrawing effects on the benzamide ring. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, halogen bonds) influencing crystal packing and stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.